molecular formula C7H4ClFO2 B1584855 4-Chloro-2-fluorobenzoic acid CAS No. 446-30-0

4-Chloro-2-fluorobenzoic acid

Cat. No. B1584855
CAS RN: 446-30-0
M. Wt: 174.55 g/mol
InChI Key: ZLPXBWMVZANJJQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzoic acid is a halogen benzoic acid . It is a non-liquid crystalline carboxylic acid derivative . It has been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound .


Synthesis Analysis

4-Chloro-2-fluorobenzoic acid may be used in the following studies: As starting reagent for the synthesis of furosemide . It can also be used in the synthesis of 4′-chloro-2′-fluoroacetophenone , and in the synthesis of novel herbicidal isoxazolecarboxamides . A preparation method of 2-chloro-4-fluorobenzoic acid has been reported, which uses m-chloroaniline as a raw material .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-fluorobenzoic acid is C7H4ClFO2 . The molecular weight is 174.557 .


Chemical Reactions Analysis

4-Chloro-2-fluorobenzoic acid has been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound . It may react with substituted 2-hydroxy acetophenones in the presence of POCl3 .


Physical And Chemical Properties Analysis

4-Chloro-2-fluorobenzoic acid is a solid . Its melting point is 204-208 °C (lit.) . The octanol/water partition coefficient Kow of 4-chloro-2-fluorobenzoic acid has been determined by the shake-flask method .

Scientific Research Applications

Synthesis of Furosemide

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 4-Chloro-2-fluorobenzoic acid is used as a starting reagent for the synthesis of Furosemide , a potent diuretic used in the treatment of edema and hypertension.
  • Results or Outcomes: The outcome of this application is the production of Furosemide, a widely used pharmaceutical compound .

Synthesis of 4′-Chloro-2′-Fluoroacetophenone

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Chloro-2-fluorobenzoic acid is used in the synthesis of 4′-chloro-2′-fluoroacetophenone , a chemical compound that can be used in various organic reactions.
  • Results or Outcomes: The outcome of this application is the production of 4′-chloro-2′-fluoroacetophenone .

Synthesis of Novel Herbicidal Isoxazolecarboxamides

  • Scientific Field: Agrochemical Chemistry
  • Application Summary: 4-Chloro-2-fluorobenzoic acid is used in the synthesis of novel herbicidal isoxazolecarboxamides , which can be used in the agricultural industry to control unwanted vegetation.
  • Results or Outcomes: The outcome of this application is the production of novel herbicidal isoxazolecarboxamides .

Preparation of Potential Liquid Crystals

  • Scientific Field: Material Science
  • Application Summary: 4-Chloro-2-fluorobenzoic acid can be used in the preparation of potential liquid crystals . Liquid crystals are materials that exhibit a phase of matter that has properties between those of conventional liquids and those of solid crystals.
  • Results or Outcomes: The outcome of this application is the production of potential liquid crystals .

Fluorinated Building Blocks

  • Scientific Field: Synthetic Chemistry
  • Application Summary: 4-Chloro-2-fluorobenzoic acid is used as a fluorinated building block . Fluorinated building blocks are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
  • Results or Outcomes: The outcome of this application is the production of various organic compounds .

Safety And Hazards

4-Chloro-2-fluorobenzoic acid is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .

Future Directions

Fluoro- and chloro-substituted benzoic acid derivatives have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products, food additives, and dyes . The fluoro-substituted compounds are considered to be environmentally acceptable alternatives to chlorinated compounds , which makes them presently particularly relevant .

properties

IUPAC Name

4-chloro-2-fluorobenzoic acid
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InChI

InChI=1S/C7H4ClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPXBWMVZANJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196236
Record name 4-Chloro-2-fluorobenzoic acid
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Molecular Weight

174.55 g/mol
Source PubChem
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Product Name

4-Chloro-2-fluorobenzoic acid

CAS RN

446-30-0
Record name 4-Chloro-2-fluorobenzoic acid
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Record name 4-Chloro-2-fluorobenzoic acid
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Record name Benzoic acid, 4-chloro-2-fluoro-
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Record name 4-chloro-2-fluorobenzoic acid
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Record name 4-CHLORO-2-FLUOROBENZOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-4-chlorotoluene (25.05 g), KMnO4 (55.04 g) and water (400 ml) is heated to reflux for about 5 hr. The reaction is then worked up by filtering while hot through Celite and the filtrate is acidified with 2 N HCl. White crystals are filtered off, dissolved in ether and washed with water and brine, dried over sodium sulfate, filtered and evaporated to yield 2-fluoro-4-chlorobenzoic acid.
Quantity
25.05 g
Type
reactant
Reaction Step One
Name
Quantity
55.04 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
VP Boyarskiy, MS Fonari, TS Khaybulova… - Journal of Fluorine …, 2010 - Elsevier
… The precipitate of 4-chloro-2-fluorobenzoic acid (7a) (60 mg) was filtered off and dried. Mp = 205 C (Mp = 203–204 C [29]). The single crystal suitable for X-ray study was obtained by …
Number of citations: 7 www.sciencedirect.com
CW Perry, GJ Bader, AA Liebman… - The Journal of …, 1978 - ACS Publications
… Material prepared with ordinary carbon dioxide in the same way was identical with authentic 4-chloro-2-fluorobenzoic acid.1 4-Chloro-2-fluoro-5-sulfamoylbenzoic-7-14C Acid (3). The …
Number of citations: 8 pubs.acs.org
JI Lee - Journal of the Korean Chemical Society, 2014 - koreascience.kr
Thioflavanones (2-phenylthiochroman-4-ones) 은 flavanones 의 sulfur 유사체로서 자연계에서 발견되지는 않았으나 다양한 약리작용으로 인하여 관심을 끌어 왔다. 1 Thioflavanone 은세포…
Number of citations: 0 koreascience.kr
P Bhagavath, S Mahabaleshwara, SG Bhat… - Journal of Molecular …, 2021 - Elsevier
… ., 2,4-dichlorobenzoic acid and 4-chloro-2-fluorobenzoic acid and the Schiff’s base pyridyl … The 4-chloro-2-fluorobenzoic acid HB complexes exhibit large mesomorphic state than the 2…
Number of citations: 4 www.sciencedirect.com
H Hidaka, T Tsukamoto, T Oyama… - Photochemical & …, 2013 - pubs.rsc.org
… photoassisted reductive transformation of 4-chloro-2-fluorobenzoic acid was the lowest at … chloro-6-fluorobenzoic acid and 4-chloro-2-fluorobenzoic acid substrates. We should point out …
Number of citations: 17 pubs.rsc.org
RW Bürli, P Jones, D McMinn, Q Le, JX Duan… - Bioorganic & medicinal …, 2004 - Elsevier
… Coupling of activated 4-chloro-2-fluorobenzoic acid (HBTU) to the amino ester 14, 12 followed by saponification of the dimeric intermediate, provided the hydroxy alcohol 15 in good …
Number of citations: 79 www.sciencedirect.com
Y Qiao, S Xia, P Ma - Journal of Chemical & Engineering Data, 2008 - ACS Publications
… 4-chloro-2-fluorobenzoic acid 2.28 2.50 0.22 … halogen benzoic acids including 2-chloro-3-fluorobenzoic acid, 4-chloro-2-fluorobenzoic acid, 2-bromo-5-fluorobenzoic acid, 3-bromo-4-…
Number of citations: 24 pubs.acs.org
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
M Khalid, MT Hussain, M Hanif, G Qadeer… - Journal of Fluorine …, 2012 - Elsevier
… 2-Chloro-4-fluorobenzoic acid, 2-chloro-6-fluorobenzoic acid, 3-chloro-4-fluorobenzoic acid and 4-chloro-2-fluorobenzoic acid 1(a–d) (5 g, 28.7 mmol) were converted into their …
Number of citations: 22 www.sciencedirect.com
SM Kelly, H Schad - Helvetica chimica acta, 1985 - Wiley Online Library
Various laterally fluoro‐substituted benzonitriles have been prepared containing a trans‐4‐(n‐alkyl)cyclohexane ring linked to the 4‐position of the benzonitriles either through a …
Number of citations: 27 onlinelibrary.wiley.com

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